molecular formula C19H22IN3O5S B4737944 2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide

2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B4737944
M. Wt: 531.4 g/mol
InChI Key: YZQMXFJNSTXEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MIP-1, and it has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for further study. In

Mechanism of Action

The mechanism of action of MIP-1 involves its ability to bind to specific receptors in the body. Studies have shown that MIP-1 binds to the CXCR4 receptor, which is found on the surface of cancer cells and immune cells. By binding to this receptor, MIP-1 can inhibit the growth and spread of cancer cells, as well as modulate immune responses.
Biochemical and Physiological Effects:
MIP-1 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to inhibit cancer cell growth and modulate immune responses. Additionally, MIP-1 has been shown to have a low toxicity profile, making it a safe candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of MIP-1 for lab experiments is its high purity and yield, which makes it an efficient and reliable compound for research. Additionally, MIP-1 has a low toxicity profile, which minimizes the risk of adverse effects during experiments. However, one limitation of MIP-1 is its relatively high cost, which can make it difficult for some labs to obtain and use.

Future Directions

There are several future directions for research on MIP-1, including its potential applications in cancer diagnosis and treatment, as well as its use as a therapeutic agent for inflammatory diseases and chronic pain. Additionally, further studies are needed to explore the mechanism of action of MIP-1 and its interactions with other receptors in the body. Finally, research is needed to optimize the synthesis method for MIP-1 and reduce its cost, making it more accessible for widespread use in scientific research.

Scientific Research Applications

MIP-1 has been studied extensively for its potential applications in the field of medicine. One of the main areas of research has been its use as a diagnostic tool for detecting cancer cells. Studies have shown that MIP-1 can bind to cancer cells and distinguish them from healthy cells, making it a promising candidate for cancer diagnosis. Additionally, MIP-1 has been found to exhibit anti-inflammatory and analgesic properties, which could make it useful in the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22IN3O5S/c1-28-12-11-21-19(25)16-5-3-4-6-17(16)22-18(24)13-23(29(2,26)27)15-9-7-14(20)8-10-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQMXFJNSTXEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
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2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide

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